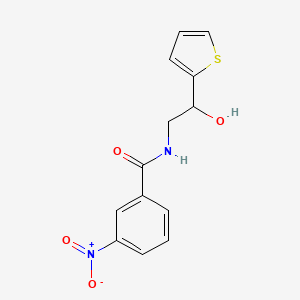

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

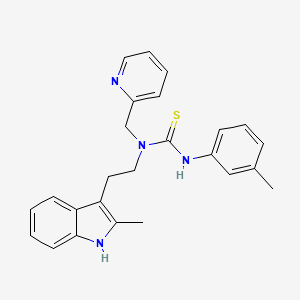

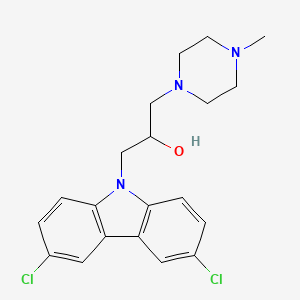

“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a nitrobenzamide group, which is a derivative of benzamide with a nitro group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene ring and the nitrobenzamide group would contribute significantly to the overall structure .Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including electrophilic, nucleophilic, and radical reactions . The nitrobenzamide group could also participate in various reactions, particularly reduction reactions.科学的研究の応用

Antimicrobial Activity

Thiophene derivatives, such as N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, have been studied for their antimicrobial properties. These compounds can be designed to target specific bacterial strains and are valuable in the development of new antibiotics to combat resistant bacteria .

Anticancer Research

The structural motif of thiophene is common in many anticancer agents. Research into N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide may reveal potential cytotoxic activities against cancer cells, making it a candidate for further investigation in oncology .

Neuroprotective Agents

Compounds with a thiophene core have shown neuroprotective effects. This particular compound could be explored for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them suitable for the development of new anti-inflammatory drugs. N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide could be synthesized and tested for its efficacy in reducing inflammation .

Organic Semiconductors

Thiophene-based molecules are prominent in the field of organic electronics. They are used in organic semiconductors, field-effect transistors, and organic light-emitting diodes (OLEDs). This compound’s unique structure could contribute to advancements in electronic materials .

Fungicidal Properties

Research into thiophene derivatives has also uncovered their fungicidal potential. N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide could be a lead compound for the development of new fungicides, offering a solution to control crop diseases .

作用機序

The mechanism of action would depend on the specific application of the compound. For instance, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-11(12-5-2-6-20-12)8-14-13(17)9-3-1-4-10(7-9)15(18)19/h1-7,11,16H,8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVQGQBGHJKYJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)

![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)